![molecular formula C12H11N3O2 B1414896 3-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile CAS No. 1042646-00-3](/img/structure/B1414896.png)
3-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile
Descripción general
Descripción
“3-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile” is a chemical compound with the CAS Number: 1042646-00-3 . It has a molecular weight of 229.24 . The IUPAC name for this compound is 3-[(3-methyl-2,5-dioxo-1-imidazolidinyl)methyl]benzonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11N3O2/c1-14-8-11(16)15(12(14)17)7-10-4-2-3-9(5-10)6-13/h2-5H,7-8H2,1H3 . This code provides a specific string of characters that represent the 2D structure of the molecule.Aplicaciones Científicas De Investigación
Anticancer Potential
A study by Penthala et al. (2011) explored the synthesis of novel compounds, including variants of 3-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile, evaluating their in vitro cytotoxicity against various human tumor cell lines. These compounds showed significant potential as anticancer agents, with some demonstrating potent growth inhibition in melanoma and ovarian cancer cells.
Antimicrobial Activity
In research conducted by El-Meguid (2014), compounds containing the benzoimidazole moiety, similar to this compound, were synthesized and their antimicrobial activities evaluated. These compounds were found to be effective against various gram-positive and gram-negative bacteria, as well as fungi.
Novel Triazafulvalene System
Uršič et al. (2010) Uršič, Svete, & Stanovnik developed a new triazafulvalene system involving derivatives of this compound. These compounds were synthesized through a series of reactions, demonstrating potential applications in chemical synthesis and molecular design.
Selective Androgen Receptor Modulator Development
A study by Nique et al. (2012) involved the structural modification of a series of compounds leading to the development of 4-(hydroxymethyl)diarylhydantoin analogues. These analogues, which included a derivative of this compound, acted as potent, partial agonists of the human androgen receptor.
Synthesis of Hydantoin Ester Derivatives
Tshiluka et al. (2022) Tshiluka, Bvumbi, Tshishonga, & Mnyakeni-Moleele synthesized ethyl- and methyl-[2-(5-benzylidene)-2,4-dioxoimidazolidin-3-yl]acetyl esters, demonstrating the versatility of the this compound in the synthesis of complex organic compounds.
Radioligand Development for PET Imaging
Shimoda et al. (2016) Shimoda, Yamasaki, Fujinaga, Ogawa, Kurihara, Nengaki, Kumata, Yui, Hatori, Xie, Zhang, Kawamura, & Zhang developed 3-[5-(pyridin-2-yl)-2H-tetrazol-2-yl]benzonitrile analogues as candidates for positron emission tomography (PET) imaging agents of metabotropic glutamate receptor subtype 5. This highlights the potential of derivatives of this compound in advanced imaging techniques.
Mecanismo De Acción
Target of Action
The primary targets of 3-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
Like other imidazolidinone derivatives, it may interact with its targets through the formation of covalent bonds, leading to changes in the function of the target proteins .
Pharmacokinetics
Its bioavailability, half-life, and other pharmacokinetic parameters remain to be determined .
Propiedades
IUPAC Name |
3-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-14-8-11(16)15(12(14)17)7-10-4-2-3-9(5-10)6-13/h2-5H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKBDWXUKNDHGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N(C1=O)CC2=CC(=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.